molecular formula C22H26N2O B8427943 5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole

5-Benzyl-1-benzyloxymethyl-4-isopropyl-2-methyl-1H-imidazole

Cat. No. B8427943
M. Wt: 334.5 g/mol
InChI Key: RISQETWIWXDBSI-UHFFFAOYSA-N
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Patent
US05326780

Procedure details

To a solution of 980 mg of 5-benzyl-4-isopropyl-2-methylimidazole (4.58 mmol) in 9.8 ml of dry dimethylformamide is added 238 mg of 60% oil suspension of sodium hydride (5.95 mmol) under ice cooling. Ten minutes later, 935 mg of benzyloxymethyl chloride (5.97 mmol) is dropwise added. One hour later, the reaction mixture is poured onto ice water and extracted with ethyl acetate. The extract is washed with saturated brine, dried over sodium sulfate, filtered and the liltrate is concentrated in vacuo. The crude product is chromatographed on a column of silica gel, eluting with ethyl acetate and n-hexane (1:1) to give 820 mg of the objective 5-benzyl-1-benzyloxymethyl-4-isopropyl-2-methylimidazole (I-42). Yield, 54.17%.
Name
5-benzyl-4-isopropyl-2-methylimidazole
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.95 mmol
Type
reactant
Reaction Step Two
Quantity
935 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[NH:12][C:11]([CH3:13])=[N:10][C:9]=1[CH:14]([CH3:16])[CH3:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:19]([O:26][CH2:27]Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C)C=O>[CH2:1]([C:8]1[N:12]([CH2:27][O:26][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:11]([CH3:13])=[N:10][C:9]=1[CH:14]([CH3:16])[CH3:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-benzyl-4-isopropyl-2-methylimidazole
Quantity
980 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(N=C(N1)C)C(C)C
Name
Quantity
9.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.95 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
935 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
One hour later, the reaction mixture is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the liltrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate and n-hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(N=C(N1COCC1=CC=CC=C1)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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